Bromisoval
Overview
Description
Mechanism of Action
Target of Action
Bromisoval, also known as bromovalerylurea, is a hypnotic and sedative of the bromoureide group . It primarily targets the central nervous system (CNS), where it exerts its sedative and hypnotic effects .
Mode of Action
This compound’s mode of action is similar to that of carbromal, a bromureide which in turn has general properties similar to barbiturates . It increases the central nervous system depressant (CNS depressant) activities , leading to a decrease in nerve activity and resulting in sedation or sleepiness.
Biochemical Pathways
It is known to modulate gabaa receptor-mediated inhibitory neurotransmission , which is a key pathway in the regulation of sleep and wakefulness.
Pharmacokinetics
It is known that the drug is administered orally .
Result of Action
The primary result of this compound’s action is its sedative and hypnotic effects, which are used to induce sleep and reduce anxiety . Chronic use of this compound has been associated with bromine poisoning , indicating that the drug may have toxic effects when used over a long period.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug is marketed over the counter in Asia, usually in combination with nonsteroidal anti-inflammatory drugs . This suggests that the drug’s efficacy and stability may be affected by its combination with other drugs. Furthermore, chronic use of this compound has been associated with bromine poisoning , suggesting that the drug’s action may be influenced by the user’s health condition and usage habits.
Biochemical Analysis
Biochemical Properties
Bromisoval plays a role in biochemical reactions, particularly in the central nervous system. It is known to interact with enzymes and proteins, leading to its sedative and hypnotic effects
Cellular Effects
This compound has been shown to suppress nitric oxide (NO) releasing and proinflammatory cytokine expression in lipopolysaccharide (LPS)-treat BV2 cells, a murine microglial cell line . It suppresses LPS-inducing phosphorylation of signal transducer and activator of transcription 1 (STAT1) and expression of interferon regulatory factor 1 (IRF1) .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Chronic use of this compound has been associated with bromine poisoning . In laboratory settings, this compound has been shown to cause various symptoms, including neurological symptoms such as ataxia, dysarthria, and gait disturbance; psychiatric symptoms such as anxiety and confusion; dermatological symptoms (bromoderma); and gastrointestinal symptoms .
Metabolic Pathways
It is known that this compound can be prepared by bromination of isovaleric acid by the Hell-Volhard-Zelinsky reaction followed by reaction with urea
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromisoval can be synthesized through the bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction, followed by a reaction with urea . The detailed steps are as follows:
Bromination of Isovaleric Acid: Isovaleric acid reacts with bromine in the presence of phosphorus tribromide to form alpha-bromo isovaleric acid.
Formation of Alpha-Bromo Isopentanoyl Bromide: The alpha-bromo isovaleric acid is further reacted with phosphorus tribromide and bromine to produce alpha-bromo isopentanoyl bromide.
Condensation with Urea: The alpha-bromo isopentanoyl bromide is then condensed with urea to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, purity, and cost-effectiveness. The process involves the absorption of bromine hydride gas generated during production to obtain hydrobromic acid, which can be utilized comprehensively, reducing waste discharge .
Chemical Reactions Analysis
Types of Reactions: Bromisoval undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield isovaleric acid and urea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, hydroxide ions would yield alcohol derivatives.
Hydrolysis: The major products are isovaleric acid and urea derivatives.
Scientific Research Applications
Bromisoval has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard compound for studying bromine-containing compounds.
Biology: Investigated for its effects on the central nervous system and its potential use in neurological studies.
Medicine: Historically used as a sedative and hypnotic agent. It is also studied for its potential therapeutic effects and toxicity.
Industry: Utilized in the formulation of over-the-counter sedative medications in combination with other drugs
Comparison with Similar Compounds
Acecarbromal: A related compound with similar hypnotic effects but different pharmacokinetic properties.
Apronal: Another sedative compound with a different chemical structure but similar therapeutic uses.
Uniqueness of Bromisoval: this compound is unique due to its specific chemical structure, which allows it to be synthesized efficiently and used in combination with nonsteroidal anti-inflammatory drugs. Its relatively shorter half-life compared to carbromal makes it less cumulative in tissues, potentially reducing long-term toxicity .
Properties
IUPAC Name |
2-bromo-N-carbamoyl-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCHHWTTBEZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040656 | |
Record name | Bromisovalum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-67-3 | |
Record name | Bromovalerylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromisoval [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromisoval | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromisovalum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromisoval | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMISOVAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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